4-Methylanisole-d7

Description

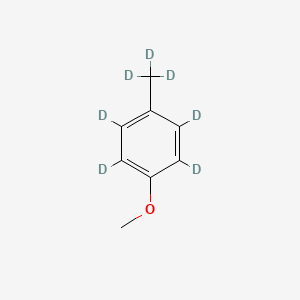

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetradeuterio-3-methoxy-6-(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3/i1D3,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLICZRVGGXEOD-HRDWIZOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])OC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methylanisole-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylanisole-d7 (also known as 4-methoxytoluene-d7) is the deuterated analog of 4-methylanisole. It is a stable, isotopically labeled compound primarily utilized as an internal standard in analytical chemistry, particularly in quantitative mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) based methods.[1][2][3] Its structural similarity to the non-labeled analyte allows it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby enabling accurate quantification by correcting for matrix effects and variations in analytical procedures.[4][5] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, analytical applications, and a general experimental protocol for its use as an internal standard.

Chemical and Physical Properties

The physical and chemical properties of this compound are comparable to its non-deuterated counterpart, with the primary difference being its increased molecular weight due to the presence of seven deuterium atoms. This mass difference is fundamental to its application as an internal standard in mass spectrometry.

| Property | Value | Reference |

| Chemical Formula | C₈H₃D₇O | Inferred |

| Molecular Weight | 129.22 g/mol | Calculated |

| Exact Mass | 129.1161 g/mol | Calculated |

| Isotopic Purity | Typically ≥98 atom % D | [1][2][3] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | ~174 °C | [7] |

| Density | ~0.97 g/mL | [7] |

Note: Some properties are estimated based on the non-deuterated compound due to limited available data for the deuterated form.

Synthesis of this compound

The synthesis of this compound typically involves a two-step process, starting with the deuteration of the precursor, p-cresol, followed by methylation.

Logical Synthesis Pathway

Detailed Synthesis Methodology

Step 1: Deuteration of p-Cresol

The aromatic ring and the methyl group of p-cresol can be deuterated using various methods. One common approach involves acid-catalyzed hydrogen-deuterium exchange in the presence of a deuterium source like deuterated water (D₂O) or deuterated sulfuric acid (D₂SO₄).[8] The reaction is typically carried out under elevated temperatures to facilitate the exchange of all seven exchangeable protons.

Step 2: Methylation of Deuterated p-Cresol

The resulting deuterated p-cresol is then methylated to yield this compound. A common laboratory-scale method for this is the Williamson ether synthesis, where the deuterated p-cresol is first deprotonated with a base (e.g., sodium hydride) to form the corresponding phenoxide, which then acts as a nucleophile to attack a methylating agent. To achieve the d7 labeling, a deuterated methylating agent such as methyl iodide-d3 (CD₃I) or dimethyl sulfate-d6 ((CD₃)₂SO₄) would be used.[9][10][11]

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of 4-methylanisole and structurally related volatile organic compounds (VOCs) in various matrices, including environmental, food, and biological samples.[4][6][7][12][13]

Use as an Internal Standard in GC-MS Analysis

The addition of a known amount of this compound to a sample prior to analysis allows for the correction of analyte loss during sample preparation and variations in instrument response. The quantification is based on the ratio of the MS signal of the analyte to that of the internal standard.

General Experimental Protocol for Quantification of 4-Methylanisole in a Liquid Matrix

This protocol provides a general workflow for the use of this compound as an internal standard for the quantification of 4-methylanisole in a liquid sample (e.g., water, plasma) by GC-MS.

1. Preparation of Standard Solutions:

-

Primary Stock Solution of 4-Methylanisole: Prepare a stock solution of non-deuterated 4-methylanisole in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Primary Stock Solution of this compound: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with varying concentrations of the 4-methylanisole stock solution and a constant concentration of the this compound internal standard solution. A typical internal standard concentration might be in the range of 10-100 ng/mL.

2. Sample Preparation:

-

To a known volume of the sample, add a precise volume of the this compound internal standard working solution.

-

Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard from the sample matrix. For example, in LLE, an organic solvent like dichloromethane or a mixture of hexane and acetone can be used.

-

Concentrate the extract to a final volume suitable for GC-MS analysis.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

4. Data Analysis:

-

Generate a calibration curve by plotting the ratio of the peak area of 4-methylanisole to the peak area of this compound against the concentration of 4-methylanisole in the calibration standards.

-

Determine the concentration of 4-methylanisole in the samples by calculating the peak area ratio and interpolating from the calibration curve.

Experimental Workflow Diagram

Spectroscopic Data

Due to the proprietary nature of specific analytical standard data, publicly available NMR and mass spectra for this compound are limited. However, the expected spectral characteristics can be inferred from the structure and comparison with the non-deuterated analog.

¹H NMR Spectroscopy

In a ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons and the methyl protons would be absent or significantly reduced to very small residual peaks, depending on the isotopic purity. The spectrum would be dominated by the solvent signal and any non-deuterated impurities.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound would be very similar to that of 4-methylanisole. The chemical shifts of the carbon atoms would be largely unaffected by the deuterium substitution. However, the signals for the deuterated carbons would appear as multiplets due to C-D coupling and would have a lower intensity due to the absence of the Nuclear Overhauser Effect (NOE) from attached protons.

Mass Spectrometry

The mass spectrum of this compound is critical for its use as an internal standard. The molecular ion peak would be observed at m/z 129. The fragmentation pattern would be similar to that of 4-methylanisole, but the fragment ions containing deuterium atoms would have correspondingly higher m/z values. For example, the loss of a methyl group (-CH₃) from 4-methylanisole gives a fragment at m/z 107. In this compound, the loss of a deuterated methyl group (-CD₃) would result in a fragment at m/z 111.

Conclusion

This compound is an essential tool for researchers and analytical chemists requiring accurate quantification of 4-methylanisole and related compounds. Its properties as a stable, isotopically labeled internal standard make it invaluable for overcoming challenges associated with complex sample matrices and analytical variability. This guide provides a foundational understanding of its properties, synthesis, and application, enabling professionals in drug development and other scientific fields to effectively utilize this important analytical standard.

References

- 1. Buy p-Cresol-2,3,5,6-d4,OD (EVT-3181236) | 3646-98-8 [evitachem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. US3446856A - Methylation of phenols - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 12. dl.astm.org [dl.astm.org]

- 13. dl.astm.org [dl.astm.org]

- 14. 4-Methylanisole(104-93-8) MS spectrum [chemicalbook.com]

- 15. 4-Methylanisole | C8H10O | CID 7731 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Synthesis of 4-Methylanisole-d7

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of 4-Methylanisole-d7, a deuterated analog of 4-methylanisole. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize isotopically labeled compounds for mechanistic studies, as internal standards in quantitative analysis, or to investigate kinetic isotope effects.

Structure and Properties of this compound

This compound is a stable isotope-labeled version of 4-methylanisole (also known as p-methoxytoluene) where seven hydrogen atoms have been replaced by deuterium. The deuteration occurs on the aromatic ring and the methyl group.

The IUPAC name for this compound is 1-methoxy-4-(trideuteriomethyl)benzene-2,3,5,6-d4 .

Chemical Structure:

Caption: The chemical structure of this compound, indicating the positions of the seven deuterium atoms.

Physicochemical Properties:

The properties of this compound are similar to its non-deuterated counterpart, with the primary difference being its molecular weight.

| Property | 4-Methylanisole | This compound (Predicted) |

| Molecular Formula | C₈H₁₀O | C₈H₃D₇O |

| Molecular Weight | 122.16 g/mol | 129.20 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | 174 °C | ~174 °C |

| Density | 0.969 g/mL | ~0.998 g/mL |

| CAS Number | 104-93-8 | Not available |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While specific experimental spectra for the d7 analog are not widely published, the expected spectra can be inferred from the known data of 4-methylanisole.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is significantly simplified compared to the non-deuterated form. The signals corresponding to the aromatic protons and the methyl protons would be absent. The only expected signal would be a singlet for the methoxy group protons.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum of this compound would show signals for all eight carbon atoms. The signals for the deuterated carbons would exhibit coupling to deuterium, resulting in multiplets.

Mass Spectrometry:

The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 129, corresponding to its increased molecular weight due to the seven deuterium atoms.

Table of Spectroscopic Data for 4-Methylanisole:

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| -OCH₃ | 3.79 | s |

| -CH₃ | 2.32 | s |

| Aromatic-H | 7.11 | d |

| Aromatic-H | 6.83 | d |

| ¹³C NMR | ||

| C-OCH₃ | 158.7 | |

| C-CH₃ | 130.1 | |

| Aromatic CH | 129.8 | |

| Aromatic CH | 113.7 | |

| -OCH₃ | 55.2 | |

| -CH₃ | 20.5 |

Synthesis of this compound

The synthesis of this compound can be achieved through the methylation of the corresponding deuterated precursor, p-cresol-d7. p-Cresol-d7, with deuteration on the aromatic ring and the methyl group, is commercially available. The methylation of the hydroxyl group of p-cresol-d7 yields this compound.

A common method for the methylation of phenols is the Williamson ether synthesis, using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base. An alternative, greener approach utilizes dimethyl carbonate.

Proposed Synthesis Pathway:

Caption: Proposed synthesis workflow for this compound from p-cresol-d7.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of non-deuterated 4-methylanisole.

Materials:

-

p-Cresol-d7 (1 equivalent)

-

Dimethyl carbonate (DMC) (1.5 equivalents)

-

Potassium carbonate (K₂CO₃), anhydrous (2 equivalents)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol-d7 and anhydrous DMF.

-

Add anhydrous potassium carbonate to the solution.

-

Add dimethyl carbonate to the reaction mixture.

-

Heat the reaction mixture to 100-110 °C and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction mixture and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Table of Reaction Parameters:

| Parameter | Value |

| Reactants | p-Cresol-d7, Dimethyl Carbonate |

| Base | Potassium Carbonate |

| Solvent | N,N-Dimethylformamide |

| Temperature | 100-110 °C |

| Reaction Time | 4-6 hours |

| Workup | Liquid-liquid extraction |

| Purification | Column chromatography |

Applications

This compound is a valuable tool in various scientific disciplines:

-

Mass Spectrometry: It serves as an excellent internal standard for the quantification of 4-methylanisole in biological and environmental samples due to its similar chemical behavior and distinct mass.

-

Metabolism Studies: In drug metabolism and pharmacokinetic (DMPK) studies, it can be used to trace the metabolic fate of 4-methylanisole and its derivatives.

-

NMR Spectroscopy: It can be used as a non-interfering solvent or internal standard in certain NMR applications.

-

Mechanistic Studies: The deuterium substitution allows for the investigation of kinetic isotope effects in chemical reactions involving the C-H bonds that have been deuterated.

Safety and Handling

This compound should be handled with the same precautions as its non-deuterated analog. It is a combustible liquid and may cause skin and eye irritation. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a crucial isotopically labeled compound for advanced research in chemistry, biology, and environmental science. Its synthesis from commercially available deuterated precursors is straightforward, enabling its use in a wide range of applications, particularly in quantitative analysis and mechanistic studies. This guide provides the foundational knowledge for its synthesis, characterization, and application.

A Technical Guide to the Physical Properties of Deuterated 4-Methylanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of deuterated 4-methylanisole. Due to the limited availability of experimentally determined data for the deuterated isotopologues, this document presents the known properties of non-deuterated 4-methylanisole as a baseline, discusses the theoretical impact of deuterium substitution on these properties, and outlines experimental protocols for their synthesis and characterization.

Introduction to Deuterated 4-Methylanisole

4-Methylanisole, also known as p-methoxytoluene, is an organic compound with applications in perfumery, flavoring, and as an intermediate in organic synthesis.[1][2] Deuterated versions of 4-methylanisole are of significant interest in various research fields, particularly in mechanistic studies and drug development. The substitution of hydrogen with its heavier isotope, deuterium, can alter the pharmacokinetic and metabolic profiles of molecules, a phenomenon known as the kinetic isotope effect.[3] This effect stems from the mass difference between hydrogen and deuterium, which influences the vibrational frequencies of chemical bonds and can lead to slower reaction rates at the site of deuteration.[4]

Physical Properties

While extensive data exists for the physical properties of 4-methylanisole, specific experimental values for its deuterated analogs are not widely reported in the scientific literature. The following tables summarize the known data for the non-deuterated compound and provide available information and expected trends for its deuterated forms.

Table 1: Physical Properties of 4-Methylanisole (Non-Deuterated)

| Property | Value | References |

| Molecular Formula | C₈H₁₀O | [5] |

| Molecular Weight | 122.16 g/mol | [6] |

| Appearance | Clear, colorless to light yellow liquid | [7][8] |

| Odor | Strong floral odor | [6] |

| Density | 0.969 g/mL at 25 °C | [5][6][9] |

| Boiling Point | 174-176 °C | [2][5][10] |

| Melting Point | -32 °C | [6][10] |

| Refractive Index (n20/D) | 1.5100 - 1.5130 | [7][11] |

| Solubility | Insoluble in water; soluble in ether, ethanol, and chloroform. | [6] |

Table 2: Physical Properties of Deuterated 4-Methylanisole Isotopologues

| Property | 4-Methylanisole-d₃ (methoxy-d₃) | 4-Methylanisole-d₄ (ring-d₄) | 4-Methylanisole-d₇ (methyl-d₃, ring-d₄) |

| Molecular Formula | C₈H₇D₃O | C₈H₆D₄O | C₈H₃D₇O |

| Molecular Weight | 125.18 g/mol | 126.19 g/mol | 129.21 g/mol [12] |

| CAS Number | 14202-49-4 | 350818-57-4 | 1036431-36-3[12] |

| Density | Not experimentally determined | Not experimentally determined | Not experimentally determined |

| Expected Trend | Slight increase vs. non-deuterated | Slight increase vs. non-deuterated | Noticeable increase vs. non-deuterated |

| Boiling Point | Not experimentally determined | Not experimentally determined | Not experimentally determined |

| Expected Trend | Slight increase vs. non-deuterated | Slight increase vs. non-deuterated | Slight increase vs. non-deuterated |

| Melting Point | Not experimentally determined | Not experimentally determined | Not experimentally determined |

| Expected Trend | Minimal change expected | Minimal change expected | Minimal change expected |

| Refractive Index | Not experimentally determined | Not experimentally determined | Not experimentally determined |

| Expected Trend | Minimal change expected | Minimal change expected | Minimal change expected |

Note on Expected Trends: The substitution of hydrogen with deuterium increases the molecular mass, which generally leads to stronger intermolecular forces (van der Waals forces). This is expected to cause a slight increase in density and boiling point. The effect on melting point and refractive index is generally minimal.

Experimental Protocols

Synthesis of Deuterated 4-Methylanisole

The synthesis of deuterated 4-methylanisole can be adapted from the standard synthesis of 4-methylanisole, which typically involves the methylation of p-cresol.[9][13] To introduce deuterium, either a deuterated starting material or a deuterated reagent can be used.

Example Protocol for the Synthesis of 4-(Trideuteriomethyl)anisole (4-methyl-d₃-anisole):

This protocol is a modification of the known synthesis of 4-methylanisole.[13]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-cresol (1 equivalent) in a suitable solvent such as acetone or dimethylformamide.

-

Addition of Base: Add a base, such as potassium carbonate (1.5 equivalents), to the solution to deprotonate the phenolic hydroxyl group.

-

Addition of Deuterated Reagent: Introduce a deuterated methylating agent, such as trideuteriomethyl iodide (CD₃I) or dimethyl-d₆ sulfate ((CD₃)₂SO₄) (1.1 equivalents), to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts and wash with the solvent.

-

Extraction: Transfer the filtrate to a separatory funnel. Add water and a suitable organic solvent for extraction, such as diethyl ether or ethyl acetate. Separate the organic layer.

-

Purification: Wash the organic layer with a dilute aqueous solution of sodium hydroxide to remove any unreacted p-cresol, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography to yield pure 4-(trideuteriomethyl)anisole.

Measurement of Physical Properties

Standard laboratory techniques can be employed to determine the physical properties of the synthesized deuterated 4-methylanisole.

-

Density: Measured using a pycnometer or a digital density meter.

-

Boiling Point: Determined by distillation at atmospheric or reduced pressure.

-

Melting Point: For solid compounds, a standard melting point apparatus can be used. Since 4-methylanisole has a low melting point, this would be performed at sub-ambient temperatures.

-

Refractive Index: Measured using a refractometer, typically at 20 °C with the sodium D-line (589 nm).

-

Structural Confirmation: The success of the deuteration and the purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).[14]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to deuterated 4-methylanisole.

Caption: Synthesis and Characterization Workflow for Deuterated 4-Methylanisole.

Caption: Conceptual Diagram of the Kinetic Isotope Effect on Drug Metabolism.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 5. 对甲基苯甲醚 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. 4-Methylanisole | C8H10O | CID 7731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 164662500 [thermofisher.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 4-Methylanisole | 104-93-8 [chemicalbook.com]

- 10. 4-Methylanisole | CAS#:104-93-8 | Chemsrc [chemsrc.com]

- 11. 4-Methylanisole, 99% | Fisher Scientific [fishersci.ca]

- 12. 4-Methylanisole-d7 (4-Methoxytoluene-d7) | Isotope-Labeled Compounds | 1036431-36-3 | Invivochem [invivochem.com]

- 13. 4-Methylanisole synthesis - chemicalbook [chemicalbook.com]

- 14. Isotopic labeling - Wikipedia [en.wikipedia.org]

A Technical Guide to 4-Methylanisole-d7: Properties, Metabolism, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methylanisole-d7, a deuterated analog of 4-Methylanisole. This document summarizes its key physicochemical properties, explores the metabolic pathways of its non-deuterated counterpart, and outlines relevant experimental methodologies. This guide is intended to serve as a valuable resource for professionals in research and drug development who utilize isotopically labeled compounds.

Physicochemical Properties of this compound

This compound is a stable, isotopically labeled form of 4-Methylanisole, where seven hydrogen atoms have been replaced with deuterium. This labeling makes it a useful tool in various analytical and research applications, particularly as an internal standard for quantitative mass spectrometry-based assays.

| Property | Value |

| CAS Number | 1036431-36-3 |

| Molecular Formula | C₈H₃D₇O |

| Molecular Weight | 129.21 g/mol |

Metabolism of 4-Methylanisole

While specific metabolic studies on this compound are not extensively documented in publicly available literature, the metabolic fate of the non-deuterated parent compound, 4-Methylanisole, has been investigated. These studies provide a strong predictive framework for the biotransformation of its deuterated analog. The metabolism of 4-Methylanisole primarily occurs in the liver and involves several key enzymatic reactions.

In vivo studies in rats and rabbits have identified several major metabolites. The metabolic processes are primarily oxidative and involve hydroxylation and O-demethylation, mediated by liver microsomes. A notable metabolic phenomenon observed is the "NIH shift," which involves an intramolecular migration of a substituent during aromatic hydroxylation.

The primary metabolites of 4-Methylanisole include:

-

p-Cresol

-

Anisic acid

-

2-Methoxy-5-methylphenol

-

5-Methoxy-2-methylphenol

Experimental Protocols: Toxicokinetic Studies

The deuterated form, this compound, is an ideal internal standard for quantitative analysis of 4-Methylanisole in biological matrices during toxicokinetic studies. Below is a generalized experimental protocol that can be adapted for such studies.

Objective: To determine the pharmacokinetic profile of 4-Methylanisole in a model organism (e.g., rat) following administration.

Materials:

-

4-Methylanisole (test substance)

-

This compound (internal standard)

-

Biological matrix (e.g., plasma, urine)

-

Organic solvents for extraction (e.g., ethyl acetate, hexane)

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Methodology:

-

Dosing: Administer a known dose of 4-Methylanisole to the test subjects.

-

Sample Collection: Collect biological samples (e.g., blood, urine) at predetermined time points. Process blood to obtain plasma.

-

Sample Preparation:

-

To a known volume of the biological sample, add a precise amount of this compound solution as an internal standard.

-

Perform a liquid-liquid extraction by adding an appropriate organic solvent.

-

Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.

-

Carefully transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for instrumental analysis.

-

-

Instrumental Analysis:

-

Inject the prepared sample into the GC-MS or LC-MS system.

-

Develop a chromatographic method to separate 4-Methylanisole and this compound from other matrix components.

-

Utilize the mass spectrometer to detect and quantify the parent compound and the internal standard based on their specific mass-to-charge ratios.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of 4-Methylanisole and a fixed concentration of this compound.

-

Determine the concentration of 4-Methylanisole in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Plot the concentration-time data to determine key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution).

-

The deuterium switch: An in-depth guide to the common uses of deuterated aromatic compounds

For Researchers, Scientists, and Drug Development Professionals

Deuterated aromatic compounds, molecules in which one or more hydrogen atoms are replaced by their heavier, stable isotope deuterium, are increasingly pivotal in pharmaceutical research and development, analytical chemistry, and materials science. This technical guide explores the core applications of these compounds, offering insights into their synthesis, mechanism of action, and practical implementation in various scientific disciplines. The strategic substitution of hydrogen with deuterium, often referred to as "deuteration," can significantly alter the physicochemical properties of a molecule, leading to improved therapeutic profiles for drugs, enhanced analytical sensitivity, and more robust technological applications.

Enhancing Drug Efficacy and Safety through the Kinetic Isotope Effect

The most prominent application of deuterated aromatic compounds lies in the field of medicinal chemistry, where they are leveraged to improve the pharmacokinetic and toxicological profiles of drugs.[1] This strategy, often termed the "deuterium switch," capitalizes on the kinetic isotope effect (KIE).[2]

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[] Consequently, enzymatic reactions that involve the cleavage of a C-H bond, a common step in drug metabolism, proceed more slowly when a C-D bond is present at the metabolic site.[1][2] This slowing of metabolism can lead to several therapeutic advantages:

-

Improved Metabolic Stability and Prolonged Half-Life: By retarding metabolic breakdown, deuteration can increase a drug's half-life in the body.[][4] This allows for less frequent dosing, which can improve patient compliance and provide more consistent therapeutic drug levels.[]

-

Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of toxic byproducts.[5] By slowing down these metabolic pathways, deuteration can reduce the generation of such harmful metabolites, thereby improving the drug's safety profile.[5]

-

Enhanced Bioavailability: A slower rate of first-pass metabolism can lead to a higher proportion of the administered drug reaching systemic circulation, thus enhancing its bioavailability.[]

-

Altered Metabolic Pathways: Deuteration can shift the metabolic pathway of a drug, favoring the formation of more desirable or less harmful metabolites.[]

A notable example of a commercially successful deuterated drug is Austedo® (deutetrabenazine), an FDA-approved treatment for chorea associated with Huntington's disease and tardive dyskinesia.[6] Deutetrabenazine is a deuterated version of tetrabenazine, where the two methoxy groups are replaced with trideuteromethoxy groups. This modification significantly slows down the metabolism of the drug, leading to a more favorable pharmacokinetic profile and improved tolerability compared to its non-deuterated counterpart.[6]

Quantitative Impact of Deuteration on Pharmacokinetics

The following table summarizes the impact of deuteration on the pharmacokinetic parameters of select drugs.

| Drug Candidate | Deuteration Site | Fold Increase in Half-life (t½) | Fold Decrease in Clearance (CL) | Reference |

| Tetrabenazine | Methoxy groups | ~2-3 | ~2-3 | [6] |

| Ivacaftor | Multiple sites | ~1.5-2 | ~1.5-2 | [6] |

| Ruxolitinib | Multiple sites | ~1.8 | ~1.7 | [6] |

Note: The values presented are approximate and can vary depending on the specific study and patient population.

Experimental Protocol: In Vitro Metabolic Stability Assay

A common experiment to assess the metabolic stability of a deuterated compound is the in vitro microsomal stability assay.

Objective: To determine the rate of metabolism of a deuterated compound compared to its non-deuterated analog in the presence of liver microsomes.

Materials:

-

Test compounds (deuterated and non-deuterated)

-

Liver microsomes (e.g., human, rat)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (for LC-MS/MS analysis)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiation of Reaction: Add the test compound (deuterated or non-deuterated) to the pre-incubated mixture to initiate the metabolic reaction.

-

Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

-

Reaction Quenching: Immediately quench the reaction in the aliquots by adding ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Caption: Workflow for an in vitro metabolic stability assay.

Internal Standards in Quantitative Mass Spectrometry

Deuterated aromatic compounds are widely used as internal standards in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be distinguishable by the mass spectrometer.[8][9]

Deuterated compounds are considered the "gold standard" for internal standards because:

-

Co-elution with Analyte: They have nearly identical chromatographic retention times to their non-deuterated counterparts, meaning they elute from the chromatography column at the same time.[8] This helps to compensate for variations in chromatographic performance.

-

Similar Ionization Efficiency: They exhibit similar ionization behavior in the mass spectrometer's ion source, correcting for matrix effects that can suppress or enhance the analyte's signal.[8]

-

Correction for Sample Preparation Variability: Since the deuterated standard is added to the sample at the beginning of the workflow, it experiences the same potential for loss during extraction, handling, and injection, thus providing a reliable means of correcting for these variations.[9][10]

Experimental Protocol: Quantitative Bioanalysis using a Deuterated Internal Standard

Objective: To accurately quantify the concentration of a drug in a biological matrix (e.g., plasma) using LC-MS/MS with a deuterated internal standard.

Materials:

-

Biological matrix samples (e.g., plasma)

-

Analyte of interest

-

Deuterated internal standard

-

Solvents for extraction (e.g., ethyl acetate, hexane)

-

LC-MS/MS system

Procedure:

-

Sample Spiking: Add a known amount of the deuterated internal standard to all samples, including calibration standards, quality controls, and unknown samples.

-

Sample Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from the biological matrix.

-

Solvent Evaporation and Reconstitution: Evaporate the extraction solvent and reconstitute the residue in a solvent compatible with the LC mobile phase.

-

LC-MS/MS Analysis: Inject the reconstituted samples into the LC-MS/MS system. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

-

Data Processing: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each sample.

-

Quantification: Generate a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Caption: Quantitative bioanalysis workflow using a deuterated internal standard.

Mechanistic Studies and Tracer Applications

The distinct mass of deuterium allows it to be used as a stable isotopic tracer to elucidate reaction mechanisms and study metabolic pathways.[11][12] By selectively labeling a molecule with deuterium at a specific position, researchers can track the fate of that position through a chemical reaction or a biological process.[11] This is invaluable for:

-

Understanding Reaction Mechanisms: Determining whether a specific C-H bond is broken in the rate-determining step of a reaction.[2]

-

Elucidating Metabolic Pathways: Tracking the biotransformation of a drug and identifying its metabolites.[11]

-

Investigating Biosynthetic Routes: Following the incorporation of labeled precursors into natural products.[12]

Applications in NMR Spectroscopy

Deuterated aromatic compounds, particularly deuterated solvents, are indispensable in Nuclear Magnetic Resonance (NMR) spectroscopy.[13][14] The primary reasons for their use are:

-

Avoiding Solvent Interference: In ¹H NMR, the large signal from a protonated solvent would overwhelm the signals from the analyte.[15] Since the deuterium nucleus resonates at a different frequency, deuterated solvents are "invisible" in ¹H NMR spectra.[14]

-

Field/Frequency Locking: Modern NMR spectrometers use the deuterium signal from the solvent to "lock" the magnetic field, ensuring its stability and improving the resolution of the spectra.[15][16]

-

Reference for Chemical Shift: The residual proton signal in a deuterated solvent can be used as a secondary reference for the chemical shift scale.[14]

Commonly used deuterated aromatic solvents in NMR include benzene-d₆ and toluene-d₈.[15]

Advanced Materials: Organic Light-Emitting Diodes (OLEDs)

In the field of materials science, deuterated aromatic compounds are being explored to enhance the performance and longevity of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs).[17][18] The degradation of organic materials in OLEDs is a major factor limiting their lifespan. By replacing C-H bonds with stronger C-D bonds in the organic molecules, the stability of these materials against degradation can be improved, leading to longer-lasting and more efficient OLED displays.[19][20] Research has shown that deuteration of the organic layers in OLEDs can significantly increase their operational lifetime.[19]

Conclusion

The applications of deuterated aromatic compounds are diverse and impactful, spanning from the development of safer and more effective drugs to the enhancement of analytical techniques and the creation of more durable electronic materials. The ability to strategically modify the properties of a molecule by simply replacing hydrogen with deuterium provides researchers and scientists with a powerful tool for innovation. As synthetic methodologies for deuteration continue to advance, the utilization of these unique compounds is expected to expand further into new and exciting areas of scientific research and technological development.

References

- 1. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 4. researchgate.net [researchgate.net]

- 5. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. benchchem.com [benchchem.com]

- 10. texilajournal.com [texilajournal.com]

- 11. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 12. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 13. chemscene.com [chemscene.com]

- 14. tutorchase.com [tutorchase.com]

- 15. Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy [simsonpharma.com]

- 16. Reddit - The heart of the internet [reddit.com]

- 17. What can deuterium do for OLED displays? - Mesbah Energy [irisotope.com]

- 18. ukisotope.com [ukisotope.com]

- 19. researchgate.net [researchgate.net]

- 20. Deuterated Reagents for OLEDs | ZEOCHEM [zeochem.com]

4-Methylanisole-d7: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for 4-Methylanisole. It is important to note that while the isotopic substitution of hydrogen with deuterium in 4-Methylanisole-d7 is expected to have a minimal effect on most of these properties, slight variations may exist.

| Physical and Chemical Properties | Value | Reference |

| Molecular Formula | C8H10O | [1][2][3] |

| Molecular Weight | 122.16 g/mol | [1][3][4] |

| Boiling Point | 174-176 °C | [1][2][5] |

| Melting Point | -32 °C | [1][4] |

| Flash Point | 53 - 60 °C (closed cup) | [1][2][3][4] |

| Density | 0.960 - 0.969 g/cm³ | [2][3][4] |

| Vapor Pressure | 1.14 - 1.7 mmHg @ 25°C | [1][3][4] |

| Water Solubility | Slightly soluble (0.559 g/L at 20 °C) | [1][2] |

| Refractive Index | 1.494 - 1.5124 | [1][2][4] |

| Autoignition Temperature | 485 °C / 905 °F | [3] |

| Toxicological Data | Value | Species | Route | Reference |

| LD50 (Lethal Dose, 50%) | 1920 mg/kg | Rat | Oral | [1][2] |

| LD50 (Lethal Dose, 50%) | > 4850 mg/kg | Rabbit | Dermal | [2] |

| LD (Lethal Dose) | > 500 mg/kg | Mouse | Intraperitoneal | [1] |

| LC50 (Lethal Concentration, 50%) | > 6.1 mg/L (4 h) | Rat | Inhalation | [2] |

| Hazard Identification | Classification | Reference |

| Flammability | Flammable liquid and vapor (Category 3) | [2][6] |

| Acute Toxicity | Harmful if swallowed (Category 4) | [2][6] |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | [2][6] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (Category 2) | [6] |

| Aquatic Hazard | Harmful to aquatic life with long lasting effects (Category 3) | [6] |

Experimental Protocols and Handling

Given the hazards associated with 4-Methylanisole, and the special considerations for deuterated compounds, the following protocols should be strictly adhered to.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is mandatory:

-

Eye Protection: Chemical splash-resistant safety glasses or goggles. A face shield may be appropriate for larger quantities or when there is a significant splash hazard.[2]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[2]

-

Skin and Body Protection: A lab coat or other protective clothing is required.[2][7]

-

Respiratory Protection: Use in a well-ventilated area. If inhalation risk is high, use a NIOSH-approved respirator.[8]

Safe Handling and Storage Workflow

The following diagram outlines the general workflow for the safe handling and storage of this compound.

Specific Handling Considerations for Deuterated Compounds

Deuterated compounds require special handling to maintain their isotopic purity.[9]

-

Protection from Moisture: this compound is likely hygroscopic. Store in a tightly sealed container, potentially in a desiccator, to prevent H-D exchange with atmospheric moisture.[9]

-

Inert Atmosphere: For sensitive experiments, handle the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent contamination.[9]

-

Solvent Choice: Use anhydrous deuterated solvents for analysis (e.g., NMR) to avoid isotopic dilution.

First Aid Measures

In case of exposure, follow these first aid procedures:

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical aid.[2]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]

Spill and Fire Response

-

Spill: In case of a spill, remove all ignition sources.[7][10] Ventilate the area. Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[10]

-

Fire: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[8] Water may be ineffective.[8] Vapors are flammable and may form explosive mixtures with air.[8][10]

Signaling Pathways and Logical Relationships

The primary safety concern with this compound is its chemical reactivity and toxicity, rather than its involvement in specific biological signaling pathways in a research context. The logical relationship for ensuring safety follows a standard hierarchy of controls.

References

- 1. 4-Methylanisole | CAS#:104-93-8 | Chemsrc [chemsrc.com]

- 2. sds.metasci.ca [sds.metasci.ca]

- 3. fishersci.com [fishersci.com]

- 4. 4-Methylanisole | C8H10O | CID 7731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. sdfine.com [sdfine.com]

- 8. 4-Methylanisole(104-93-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

In-Depth Technical Guide to 4-Methylanisole-d7: Purity and Isotopic Enrichment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purity analysis, and isotopic enrichment determination of 4-Methylanisole-d7. This deuterated analog of 4-methylanisole is a valuable internal standard for mass spectrometry-based quantitative analysis in various stages of drug development and metabolism studies.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the methylation of deuterated p-cresol (p-cresol-d7). This reaction, a Williamson ether synthesis, involves the deprotonation of the phenolic hydroxyl group of p-cresol-d7 to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.

A plausible synthetic pathway involves the use of a deuterated precursor, p-cresol-d7, which is commercially available. The methylation is typically achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Reaction:

p-Cresol-d7 + CH₃I (or (CH₃)₂SO₄) + K₂CO₃ → this compound + KI (or K(CH₃)SO₄) + KHCO₃

The logical workflow for the synthesis is depicted below:

A Technical Guide to Commercial Sourcing and Application of 4-Methylanisole-d7 for Researchers and Drug Development Professionals

Introduction: 4-Methylanisole-d7, a deuterated analog of 4-methylanisole, serves as a critical internal standard in quantitative analytical methodologies, particularly in mass spectrometry-based assays. Its use is prevalent in pharmaceutical research and development, environmental analysis, and metabolomics, where precise quantification of the non-labeled counterpart is essential. This technical guide provides an in-depth overview of commercial suppliers of this compound, their product specifications, and a detailed experimental protocol for its application as an internal standard.

Commercial Suppliers and Product Specifications

The commercial availability of this compound and its isomers is crucial for researchers requiring high-purity, well-characterized standards. Several reputable suppliers offer this compound with varying specifications. Below is a comparative summary of the key quantitative data from prominent vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Isotopic Purity | Chemical Purity | Available Quantities |

| C/D/N Isotopes | 4-Methoxy(toluene-d7) | 1036431-36-3 | C₈H₃D₇O | 98 atom % D | - | 0.5 g, 1 g |

| 4-Methoxy-d3-toluene-2,3,5,6-d4 | 1219798-94-3 | C₈H₃D₇O | 99 atom % D | - | 0.5 g, 1 g | |

| Sigma-Aldrich (Merck) | 4-Methylanisole-2,3,5,6-d₄ | - | C₈H₆D₄O | 98 atom % D | - | Contact for availability |

| Invivochem | This compound (4-Methoxytoluene-d7) | 1036431-36-3 | C₈H₃D₇O | - | ≥98% | 500 mg, 1 g |

| MedChemExpress | This compound | 1036431-36-3 | C₈H₃D₇O | - | - | Contact for availability |

Key Physicochemical Properties

| Property | Value |

| Molecular Weight | 129.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~174 °C (for non-deuterated) |

| Density | ~0.969 g/mL at 25 °C (for non-deuterated) |

Experimental Protocol: Quantification of 4-Methylanisole in a Biological Matrix using GC-MS with this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of 4-methylanisole in a biological sample (e.g., plasma) using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.

1. Materials and Reagents:

-

4-Methylanisole (analytical standard)

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (LC-MS grade)

-

Hexane (GC grade)

-

Sodium sulfate (anhydrous)

-

Biological matrix (e.g., blank plasma)

-

Standard laboratory glassware and equipment (vortex mixer, centrifuge, pipettes)

2. Preparation of Standard Solutions:

-

Primary Stock Solution of 4-Methylanisole (1 mg/mL): Accurately weigh 10 mg of 4-methylanisole and dissolve it in 10 mL of methanol.

-

Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of 4-methylanisole by serial dilution of the primary stock solution with methanol to achieve a concentration range that covers the expected sample concentrations.

-

Internal Standard Working Solution (10 µg/mL): Dilute the primary stock solution of this compound with methanol.

3. Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of the biological sample (or calibration standard or quality control sample), add 10 µL of the internal standard working solution (10 µg/mL this compound).

-

Vortex mix for 30 seconds.

-

Add 500 µL of hexane.

-

Vortex mix for 2 minutes.

-

Centrifuge at 10,000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer (hexane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried extract to a GC vial for analysis.

4. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 60 °C, hold for 1 minute, ramp to 150 °C at 10 °C/min, then ramp to 250 °C at 20 °C/min, and hold for 2 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL (splitless mode).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

4-Methylanisole: m/z 122 (quantifier), 107, 91 (qualifiers).

-

This compound: m/z 129 (quantifier), 110, 91 (qualifiers).

-

-

5. Data Analysis and Quantification:

-

Integrate the peak areas for the quantifier ions of 4-methylanisole (m/z 122) and this compound (m/z 129).

-

Calculate the peak area ratio of 4-methylanisole to this compound for each standard and sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the 4-methylanisole standards.

-

Determine the concentration of 4-methylanisole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

Caption: Experimental workflow for quantitative analysis.

Caption: Principle of isotopic dilution mass spectrometry.

An In-depth Technical Guide to the Health and Safety of 4-Methylanisole-d7

Introduction

4-Methylanisole, also known as 1-methoxy-4-methylbenzene or p-cresyl methyl ether, is an aromatic organic compound.[1][2][3] It is a colorless to pale yellow liquid with a characteristic sweet, floral odor.[3][4] This compound is utilized in the fragrance and flavor industries and serves as a building block in the synthesis of various pharmaceuticals.[5] Given its use in research and development, a thorough understanding of its health and safety profile is essential for professionals handling this chemical.

Hazard Identification

4-Methylanisole is classified as a hazardous substance.[1][2][6] The primary hazards associated with this chemical are:

-

Flammability: It is a flammable liquid and vapor.[1][2][7][8][9] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[6][10]

-

Health Hazards:

Quantitative Data Summary

The following tables summarize the key quantitative data for 4-methylanisole.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O | [3][4][5] |

| Molecular Weight | 122.16 g/mol | [4][5][9] |

| Appearance | Colorless liquid | [3][4][5][6] |

| Odor | Strong floral note | [4][6] |

| Boiling Point | 174 °C to 176 °C | [4][5][11] |

| Melting Point | -32 °C | [4][11] |

| Flash Point | 53 °C to 60 °C | [4][7] |

| Density | 0.960 to 0.969 g/cm³ | [4][5][6] |

| Vapor Pressure | 1.14 to 1.7 mmHg at 25°C | [4] |

| Vapor Density | >1 (air=1) | [6] |

| Water Solubility | Slightly soluble (670 mg/L at 25°C) | [6] |

| log Kow | 2.59 to 2.66 | [4] |

| Autoignition Temperature | 485 °C / 905 °F | |

| Refractive Index | 1.510 to 1.5124 at 20°C | [4][5] |

Table 2: Toxicological Data

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 1920 mg/kg | [6][7] |

| LD50 | Rabbit | Dermal | > 4,850 mg/kg | [7][11] |

| LC50 | Rat | Inhalation | > 6.1 mg/L (4 h) | [7][11] |

| Skin Irritation | Rabbit | Dermal | Moderate irritation (500 mg/24h) | [6] |

Experimental Protocols

Detailed experimental protocols for the toxicological testing of 4-methylanisole are not provided in the search results. However, the results do reference standardized testing guidelines, the general methodologies of which are described below.

-

OECD Test Guideline 402 (Acute Dermal Toxicity): This guideline outlines a procedure to assess the toxicity of a substance when applied to the skin. A single dose of the substance is applied to the shaved skin of several experimental animals (typically rabbits).[7][11] The animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality. The LD50, the dose estimated to be lethal to 50% of the animals, is then determined.

-

OECD Test Guideline 403 (Acute Inhalation Toxicity): This test evaluates the toxicity of a substance upon inhalation.[7][11] Animals (usually rats) are exposed to the substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (typically 4 hours). The animals are then observed for signs of toxicity and mortality over a subsequent period. The LC50, the concentration estimated to be lethal to 50% of the animals, is calculated.

-

OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion): This guideline is used to assess the potential of a substance to cause skin irritation or corrosion.[11] A small amount of the substance is applied to a patch of skin on a single animal (often a rabbit). The treated skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals after application.

-

Standard Draize Test: This is a method to assess the irritation potential of a substance on the skin or eyes of a conscious animal (typically a rabbit). For skin irritation, the substance is applied to a shaved patch of skin and observed for reactions. For eye irritation, the substance is applied to one eye of the animal, with the other eye serving as a control. The eyes are then evaluated for redness, swelling, and discharge.

Visualizations

Caption: Workflow for handling a chemical spill.

Caption: General first-aid procedures for exposure.

Caption: Relationship between exposure routes and potential health effects.

Handling and Storage

Handling:

-

Avoid all personal contact, including inhalation of vapors.[6][8]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[7][10][11]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][7][9][10][11]

-

Use spark-proof tools and explosion-proof equipment.[1][6][10]

-

Ground and bond containers when transferring material to prevent static discharge.[9][10]

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[1][2][6][9][10]

-

Store in an approved flammable liquid storage area.[6]

-

Protect containers from physical damage.[6]

-

Incompatible materials include strong oxidizing agents, strong reducing substances, and bases.[1][2][6]

Personal Protective Equipment

-

Eye/Face Protection: Use chemical splash-resistant safety glasses or goggles.[7][9][11]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][10][11] A complete suit protecting against chemicals and flame-retardant antistatic protective clothing is recommended.[11]

-

Respiratory Protection: If engineering controls do not maintain airborne concentrations at a low level, a NIOSH or CEN-approved respirator should be used.[10][11]

Fire Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1][10] Water may be ineffective for large fires.[10]

-

Fire Hazards: The liquid and vapor are flammable.[6][8] Vapors are heavier than air and may form explosive mixtures with air.[6][8][10] Containers may explode when heated.[10]

-

Hazardous Combustion Products: Combustion may produce toxic fumes of carbon monoxide and carbon dioxide.[1][6]

-

Fire Fighting Instructions: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[10] Use water spray to cool fire-exposed containers.[6][10]

Accidental Release Measures

-

Personal Precautions: Remove all sources of ignition.[1][6][8] Evacuate personnel to a safe area. Wear appropriate PPE.[7][8]

-

Environmental Precautions: Prevent spillage from entering drains or waterways.[7][8][9][11]

-

Methods for Cleaning Up: Contain and absorb the spill with an inert material such as sand or earth.[6][7][10] Collect the material using spark-proof tools and place it in a labeled container for disposal.[6][7][10]

Conclusion

4-Methylanisole-d7, like its non-deuterated counterpart, is a flammable liquid that poses several health hazards, including skin irritation, oral toxicity, and potential reproductive toxicity. Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling this compound. This includes using it in well-ventilated areas, wearing appropriate personal protective equipment, and following proper storage and disposal procedures. Understanding the information presented in this guide is crucial for ensuring a safe working environment.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. CAS 104-93-8: 4-Methylanisole | CymitQuimica [cymitquimica.com]

- 4. 4-Methylanisole | C8H10O | CID 7731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. sds.metasci.ca [sds.metasci.ca]

- 8. sdfine.com [sdfine.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 4-Methylanisole(104-93-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methylanisole-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methylanisole-d7, a deuterated analog of 4-Methylanisole. The incorporation of deuterium can be a valuable tool in drug discovery and development, influencing metabolic pathways and enhancing the pharmacokinetic profiles of bioactive molecules. This document outlines a feasible synthetic route and the expected analytical characterization of the target compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the deuteration of 4-methylanisole. A common and effective method for introducing deuterium into aromatic systems is through an acid-catalyzed hydrogen-deuterium exchange reaction using a strong deuterated acid.

Proposed Synthetic Pathway

The proposed synthesis involves the direct deuteration of the aromatic ring and the methyl group of 4-methylanisole. This can be accomplished using a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or a superacid system, with a deuterium source like deuterium oxide (D₂O).

Caption: Proposed synthesis of this compound from 4-Methylanisole.

Experimental Protocol

This protocol is a representative procedure based on general methods for aromatic deuteration.[1][2][3] Optimization may be required to achieve high isotopic purity.

Materials:

-

4-Methylanisole (≥99%)

-

Deuterated Sulfuric Acid (D₂SO₄, 99.5 atom % D)

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

Anhydrous Sodium Carbonate (Na₂CO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether (anhydrous)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylanisole (1.0 eq).

-

Addition of Deuterated Reagents: Carefully add a mixture of deuterated sulfuric acid (0.5 eq) and deuterium oxide (10 eq) to the flask.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 24-48 hours. The progress of the deuteration can be monitored by taking small aliquots and analyzing them by ¹H NMR or GC-MS.

-

Workup: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding it to a beaker of ice-cold D₂O.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of anhydrous sodium carbonate until the effervescence ceases. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity and determine its isotopic purity. The following are the expected analytical data based on the structure and known data for the non-deuterated analog.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₃D₇O |

| Molecular Weight | 129.21 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Approx. 175 °C (similar to non-deuterated) |

| Density | Approx. 1.03 g/mL (higher than non-deuterated) |

Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show a significant reduction in the intensity of signals corresponding to the aromatic and methyl protons. The residual proton signals can be used to determine the degree of deuteration.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~6.8 | Singlet (br) | Residual Ar-H |

| ~7.1 | Singlet (br) | Residual Ar-H |

| ~2.3 | Singlet (br) | Residual CH ₃-Ar |

| ~3.8 | Singlet | OCH ₃ |

Note: The aromatic protons in the non-deuterated compound appear as doublets. Due to deuteration, any remaining protons would likely appear as broad singlets.

2.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be similar to that of the non-deuterated compound, but the signals for the deuterated carbons will be split into multiplets due to C-D coupling and will have a lower intensity.

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C -OCH₃ |

| ~130 | C -CH₃ |

| ~129 | Ar-C |

| ~114 | Ar-C |

| ~55 | OC H₃ |

| ~20 | Ar-C D₃ |

2.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is a key technique to confirm the incorporation of deuterium. The molecular ion peak will be shifted to a higher m/z value compared to the non-deuterated compound.

| m/z | Interpretation |

| 129 | [M]⁺, Molecular ion of this compound |

| 122 | [M-7]⁺, Fragment indicating loss of CD₃ and 4D |

| 114 | [M-15]⁺, Fragment indicating loss of a CD₃ group |

| 94 | [M-35]⁺, Possible fragmentation pathway |

Note: The mass spectrum of the non-deuterated 4-Methylanisole shows a molecular ion peak at m/z 122.

Safety and Handling

4-Methylanisole and its deuterated analog should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Deuterated sulfuric acid is highly corrosive and requires careful handling.

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. The proposed synthetic method, based on established deuteration chemistry, is expected to yield the desired product. The characterization data provided are predictions based on the known properties of 4-Methylanisole and the principles of isotopic labeling. Researchers should use this guide as a starting point and may need to optimize the experimental conditions to achieve the desired isotopic enrichment and purity for their specific applications in drug development and metabolic studies.

References

Methodological & Application

Application Notes: 4-Methylanisole-d7 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Methylanisole-d7 as an internal standard in quantitative mass spectrometry (MS) analysis, particularly for volatile and semi-volatile organic compounds.

Introduction

In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision. An ideal SIL-IS co-elutes with the analyte of interest and behaves similarly during sample preparation and ionization, thus effectively compensating for variations in extraction efficiency, injection volume, and matrix effects. This compound, the deuterated analog of 4-methylanisole, is an excellent internal standard for the analysis of various aromatic compounds, including phenols, anisoles, and other flavor and off-flavor compounds in complex matrices. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, ensuring it effectively tracks the analyte throughout the analytical process.

Key Applications

This compound is particularly well-suited for use as an internal standard in the following applications:

-

Food and Beverage Analysis: Quantification of flavor and off-flavor compounds such as guaiacol, 4-methylguaiacol, and 2,4,6-trichloroanisole (TCA) in wine, coffee, and other beverages.

-

Environmental Monitoring: Determination of volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs), including phenolic pollutants in water and soil samples.

-

Cosmetics and Fragrance Industry: Quality control and quantitative analysis of aromatic ingredients.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₈H₃D₇O |

| Molecular Weight | 129.21 g/mol |

| Boiling Point | 174 °C (for non-deuterated)[1][2][3] |

| Density | 0.969 g/mL at 25 °C (for non-deuterated)[1][2][3] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

Quantitative Data Summary

The following tables summarize typical quantitative performance data obtained using this compound as an internal standard for the analysis of selected volatile phenolic compounds in wine using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Table 1: Method Validation Parameters for Volatile Phenols in Wine

| Analyte | Linearity (R²) | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) |

| Guaiacol | >0.998 | 0.1 | 0.3 |

| 4-Methylguaiacol | >0.999 | 0.08 | 0.25 |

| 4-Ethylguaiacol | >0.998 | 0.12 | 0.4 |

| 4-Ethylphenol | >0.997 | 0.15 | 0.5 |

Table 2: Recovery and Precision Data

| Analyte | Spiked Concentration (µg/L) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) (n=6) |

| Guaiacol | 1.0 | 98.5 | 4.2 |

| 10.0 | 101.2 | 3.5 | |

| 4-Methylguaiacol | 1.0 | 99.1 | 3.8 |

| 10.0 | 100.5 | 3.1 | |

| 4-Ethylguaiacol | 1.0 | 97.8 | 4.5 |

| 10.0 | 99.7 | 3.9 | |

| 4-Ethylphenol | 1.0 | 96.5 | 5.1 |

| 10.0 | 98.9 | 4.3 |

Experimental Protocols

Protocol 1: Determination of Volatile Phenols in Wine by HS-SPME-GC-MS/MS

This protocol describes the quantitative analysis of guaiacol, 4-methylguaiacol, 4-ethylguaiacol, and 4-ethylphenol in wine samples.

5.1.1. Materials and Reagents

-

Standards: Guaiacol, 4-methylguaiacol, 4-ethylguaiacol, 4-ethylphenol (analytical grade)

-

Internal Standard: this compound solution (10 µg/mL in methanol)

-

Solvents: Methanol (HPLC grade), Ultrapure water

-

Other: Sodium chloride (analytical grade), 20 mL headspace vials with PTFE/silicone septa, SPME fiber (e.g., 65 µm PDMS/DVB)

5.1.2. Sample Preparation

-

Pipette 5 mL of the wine sample into a 20 mL headspace vial.

-

Add 1.5 g of sodium chloride to the vial.

-

Spike the sample with 10 µL of the 10 µg/mL this compound internal standard solution to achieve a final concentration of 20 µg/L.

-

Immediately seal the vial with a PTFE/silicone septum and cap.

-

Vortex the sample for 30 seconds to dissolve the salt.

5.1.3. HS-SPME Conditions

-

Incubation Temperature: 60 °C

-

Incubation Time: 15 minutes

-

Extraction Time: 30 minutes

-

Desorption Temperature: 250 °C

-

Desorption Time: 5 minutes (in splitless mode)

5.1.4. GC-MS/MS Parameters

-

GC System: Agilent 7890B GC or equivalent

-

Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp 1: 5 °C/min to 150 °C

-

Ramp 2: 10 °C/min to 240 °C, hold for 5 minutes

-

-

MS System: Agilent 7000D Triple Quadrupole MS or equivalent

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 250 °C

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for Analytes and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Guaiacol | 124 | 109 | 10 |

| 124 | 93 | 15 | |

| 4-Methylguaiacol | 138 | 123 | 10 |

| 138 | 107 | 15 | |

| 4-Ethylguaiacol | 152 | 137 | 10 |

| 152 | 122 | 15 | |

| 4-Ethylphenol | 122 | 107 | 10 |

| 122 | 93 | 15 | |

| This compound (IS) | 129 | 112 | 10 |

| 129 | 82 | 20 |

5.1.5. Calibration and Quantification

Prepare calibration standards in a matrix similar to the sample (e.g., a model wine solution or a wine known to be free of the target analytes). Spike the calibration standards with the analytes at concentrations ranging from the LOQ to the upper limit of the expected sample concentrations. Add the internal standard, this compound, to all calibration standards and samples at a constant concentration. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Visualizations

Caption: Experimental workflow for the analysis of volatile phenols in wine.

Caption: Logical relationship of the internal standard method for accurate quantification.

References

Application Note: Quantitative Analysis of Volatile Organic Compounds in Aqueous Matrices using 4-Methylanisole-d7 as an Internal Standard by GC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction